A Comprehensive Guide to the Synthesis and Characterization of 2,3-Dihydroxyphenazine
A Comprehensive Guide to the Synthesis and Characterization of 2,3-Dihydroxyphenazine
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Phenazines are a class of nitrogen-containing heterocyclic compounds with a diverse range of biological and electrochemical properties. Among them, 2,3-dihydroxyphenazine (2,3-DHP) serves as a crucial synthetic precursor for novel pharmaceuticals, a key component in the development of photosensitizers, and a subject of study in materials science, particularly for applications like redox flow batteries.[1][2] This technical guide provides a comprehensive, field-proven methodology for the synthesis, purification, and rigorous characterization of 2,3-dihydroxyphenazine. By elucidating the causality behind experimental choices, this document serves not only as a protocol but as an instructional resource for scientists engaged in organic synthesis and drug discovery. We present a streamlined microwave-assisted synthesis followed by a multi-technique analytical workflow, including HPLC, Mass Spectrometry, NMR, UV-Vis, and FTIR spectroscopy, to ensure the unambiguous identification and purity assessment of the target compound.
Introduction to 2,3-Dihydroxyphenazine
The phenazine scaffold, a linear tricyclic system composed of two benzene rings fused to a central pyrazine ring, is a privileged structure in medicinal chemistry and materials science.[3] Naturally occurring and synthetic phenazine derivatives exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[4]
2,3-Dihydroxyphenazine (also known as phenazine-2,3-diol) is a key derivative distinguished by the presence of two hydroxyl groups on one of the terminal benzene rings. This substitution pattern imparts several important properties:
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Acidity: The phenolic hydroxyl groups allow for deprotonation, making the molecule's solubility and electronic properties pH-dependent.
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Chelating Ability: The ortho-dihydroxy arrangement provides a potential binding site for metal ions.
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Redox Activity: The phenazine core is inherently redox-active, and the hydroxyl groups modulate its electrochemical potential.
Given its utility as a building block for more complex molecules, such as water-soluble photosensitizers and potential anticancer agents, a reliable and well-documented protocol for its synthesis and characterization is essential for researchers in the field.[2][5][6] This guide aims to provide that benchmark.
Synthesis: A Microwave-Assisted Approach
The synthesis of 2,3-dihydroxyphenazine is achieved through a condensation reaction between catechol (1,2-dihydroxybenzene) and o-phenylenediamine. The use of microwave irradiation offers a significant advantage over conventional heating by providing rapid, uniform energy transfer, which drastically reduces reaction times and often leads to cleaner product profiles.
Principle of the Reaction
The reaction proceeds via a double condensation mechanism. The ortho-diamine acts as a dinucleophile, reacting with the ortho-diol (which can be viewed as being in equilibrium with its oxidized quinone form under the reaction conditions) to form the central pyrazine ring, ultimately yielding the stable, aromatic phenazine system.
Materials and Reagents
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Catechol (1,2-Dihydoxybenzene), ≥99% purity
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o-Phenylenediamine, ≥99.5% purity
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Deionized Water
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2 M Aqueous Sodium Hydroxide (NaOH)
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Methanol (HPLC Grade)
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Acetonitrile (HPLC Grade)
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Trifluoroacetic Acid (TFA), ≥99%
Detailed Experimental Protocol
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Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine catechol (0.3 g, 2.8 mmol) and o-phenylenediamine (0.3 g, 2.8 mmol).
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Rationale: Using equimolar amounts of reactants ensures the most efficient conversion to the desired product. No solvent is required for this melt reaction, simplifying the procedure.
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-
Microwave Irradiation: Seal the vial and place it in a scientific microwave reactor. Heat the mixture to 210 °C and hold for 15 minutes.[7]
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Rationale: The high temperature is necessary to drive the condensation and dehydration steps. Microwave heating ensures the target temperature is reached quickly and maintained uniformly throughout the solid melt.
-
-
Initial Work-up: After the reaction is complete, allow the vial to cool to room temperature. The solidified dark brown or black melt is the crude product.[2]
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Aqueous Wash: Add approximately 10 mL of deionized water to the vial. Break up the solid using a spatula and stir vigorously for 10-15 minutes. Collect the insoluble solid by vacuum filtration, washing the filter cake several times with additional water.
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Rationale: This step removes any unreacted starting materials (which have some water solubility) and other water-soluble impurities. The crude product contains both the desired 2,3-dihydroxyphenazine and non-hydroxylated phenazine as a significant byproduct.[7]
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Caption: Workflow for the analytical characterization of 2,3-DHP.
High-Performance Liquid Chromatography (HPLC)
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Principle: HPLC is used to separate components of a mixture based on their differential partitioning between a stationary and a mobile phase. For purity analysis, a single, sharp peak is indicative of a pure compound.
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Protocol:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of Solvent A (Water + 0.1% TFA) and Solvent B (Acetonitrile + 0.1% TFA).
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Flow Rate: 1.0 mL/min.
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Detection: Diode array detector (DAD) monitoring at 254 nm and 365 nm. [8] * Sample Preparation: Dissolve a small amount of the final product in methanol or DMSO.
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Expected Results: A single major peak with >95% purity by peak area. The retention time is characteristic of the compound under the specific chromatographic conditions.
Mass Spectrometry (MS)
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Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules, providing definitive confirmation of the molecular weight and elemental composition.
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Protocol:
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Ionization Method: Electrospray Ionization (ESI), negative ion mode.
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Analysis: High-resolution mass spectrometry (HRMS) (e.g., on a TOF or Orbitrap instrument).
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Sample Preparation: Infuse a dilute solution of the compound in methanol directly into the source.
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Expected Results: The molecular formula of 2,3-DHP is C₁₂H₈N₂O₂ with a monoisotopic mass of 212.0586 Da. [9]In negative ion mode, the primary observed ion will be the deprotonated molecule [M-H]⁻.
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Expected Ion (HRMS): m/z = 211.0513. [1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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Principle: NMR spectroscopy probes the chemical environment of atomic nuclei (¹H and ¹³C), providing detailed information about the molecular structure and connectivity.
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Protocol:
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Solvent: DMSO-d₆ is the preferred solvent as it solubilizes the compound and allows for the observation of the exchangeable hydroxyl protons.
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Instrument: 400 MHz or higher field strength spectrometer.
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Expected Results:
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¹H NMR: Due to the C₂ᵥ symmetry of the molecule, the spectrum will be relatively simple. One would expect to see signals corresponding to the six aromatic protons. The two protons on the dihydroxy-substituted ring will be in a different chemical environment from the four protons on the unsubstituted ring. The two hydroxyl protons will likely appear as a broad singlet.
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¹³C NMR: Based on the molecule's symmetry, six unique carbon signals are expected in the aromatic region (typically 100-160 ppm).
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UV-Visible (UV-Vis) Spectroscopy
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Principle: This technique measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The resulting spectrum is a characteristic fingerprint. [10]* Protocol:
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Solvent: Methanol or Ethanol.
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Procedure: Record a spectrum from 200 to 800 nm in a quartz cuvette. To observe the effect of deprotonation, a second spectrum can be run after adding a drop of dilute NaOH.
-
-
Expected Results: Phenazine derivatives are known for their strong absorbance. Expect intense absorption bands (π→π) in the UV region and characteristic, broader bands at longer wavelengths (n→π and intramolecular charge transfer) extending into the visible spectrum, giving the compound its color. [5][11]Upon addition of base, the formation of the phenoxide ion should result in a bathochromic (red) shift of the long-wavelength absorption maxima. [6]
Fourier-Transform Infrared (FTIR) Spectroscopy
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Principle: FTIR measures the absorption of infrared radiation by the molecule, causing vibrations of specific bonds. It is an excellent tool for identifying the presence of key functional groups.
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Protocol:
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Method: Attenuated Total Reflectance (ATR) or preparation of a KBr pellet.
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-
Expected Results:
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~3200-3500 cm⁻¹: Broad peak characteristic of the O-H stretching of the phenolic groups.
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~3000-3100 cm⁻¹: Sharp peaks from aromatic C-H stretching.
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~1580-1620 cm⁻¹: Strong absorptions from C=C and C=N stretching within the aromatic rings.
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~1200-1300 cm⁻¹: Strong peak corresponding to C-O stretching of the phenol.
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Data Summary
The following table summarizes the expected characterization data for a successfully synthesized and purified sample of 2,3-dihydroxyphenazine.
| Property / Technique | Expected Result |
| Appearance | Very dark brown to black solid [2] |
| Molecular Formula | C₁₂H₈N₂O₂ |
| Molecular Weight | 212.20 g/mol [9] |
| Melting Point | 249-251 °C [2] |
| HRMS (ESI⁻) | [M-H]⁻ calculated: 211.0513; found: 211.05 ± 0.005 |
| ¹H NMR (DMSO-d₆) | Signals in the aromatic region (~7.0-8.5 ppm); broad OH signal |
| UV-Vis (Methanol) λₘₐₓ | Multiple maxima; expect significant peaks ~250-450 nm [5][8] |
| FTIR (cm⁻¹) | ~3300 (br, O-H), ~1600 (C=N, C=C), ~1250 (C-O) |
Safety Precautions
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Reagents: o-Phenylenediamine is toxic and a suspected mutagen. Catechol is harmful if swallowed or in contact with skin. Handle these reagents with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work within a fume hood.
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Reaction: The microwave reaction involves high temperatures and pressures. Use only certified microwave reaction vials and operate the instrument according to the manufacturer's safety guidelines.
-
General: Standard laboratory safety practices should be followed at all times.
Conclusion
This guide has detailed a robust and efficient microwave-assisted method for the synthesis of 2,3-dihydroxyphenazine. The outlined purification strategy effectively leverages the acidic nature of the target compound to isolate it from the primary byproduct. Furthermore, the comprehensive characterization workflow, employing a combination of chromatographic and spectroscopic techniques, provides a self-validating system to rigorously confirm the structure, identity, and purity of the final product. By understanding the principles behind each step, researchers can confidently produce and validate high-quality 2,3-dihydroxyphenazine for applications in drug discovery, materials science, and beyond.
References
Click to expand
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Higashino, T., et al. (2023). Development of water-soluble phenazine-2,3-diol-based photosensitizers for singlet oxygen generation. RSC Publishing. Retrieved from [Link]
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Ciura, K., et al. (n.d.). Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. PMC - NIH. Retrieved from [Link]
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Higashino, T., et al. (n.d.). Development of water-soluble phenazine-2,3-diol-based photosensitizers for singlet oxygen generation. RSC. Retrieved from [Link]
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Zhang, Y., et al. (2024). Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. ResearchGate. Retrieved from [Link]
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van der Westhuizen, D., et al. (2022). Spectroscopic Behaviour of Copper(II) Complexes Containing 2-Hydroxyphenones. MDPI. Retrieved from [Link]
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ResearchGate. (n.d.). HPLC based detection of phenazine produced by P. chlororaphis PA23. Retrieved from [Link]
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ResearchGate. (2009). Rapid quantitative analysis of phenazine-1-carboxylic acid and 2-hydroxyphenazine from fermentation culture of Pseudomonas chlororaphis GP72 by capillary zone electrophoresis. Retrieved from [Link]
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Unknown. (n.d.). UV-Vis spectroscopy. Retrieved from [Link]
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